N-(3-fluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide
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Overview
Description
N-(3-fluorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is an organic compound characterized by the presence of a fluorophenyl group and a pyridinylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline and 4-pyridinecarboxaldehyde.
Formation of Schiff Base: The 3-fluoroaniline reacts with 4-pyridinecarboxaldehyde under acidic conditions to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The resulting amine is reacted with ethyl chloroformate to form the ethanediamide structure.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine.
Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide would yield a methoxy-substituted derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with specific biological targets makes it valuable for understanding molecular mechanisms.
Medicine
In medicinal chemistry, N-(3-fluorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. For instance, in a biological context, it may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and pyridinylmethyl groups allows for specific interactions with these targets, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide
- N-(3-bromophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide
- N-(3-methylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide
Uniqueness
N-(3-fluorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, reactivity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-2-1-3-12(8-11)18-14(20)13(19)17-9-10-4-6-16-7-5-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMOGTKDJTZYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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